methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved by reacting a β-keto ester with hydrazine or its derivatives under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions. For example, it can be hydrolyzed to the corresponding carboxylic acid using aqueous base or converted to other esters using different alcohols in the presence of an acid catalyst.
Condensation: The compound can undergo condensation reactions with various nucleophiles, such as amines or hydrazines, to form new pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Aqueous sodium hydroxide, methanol, sulfuric acid.
Condensation: Ammonia, hydrazine, acetic acid.
Major Products
Reduction: Amino derivatives of the pyrazole ring.
Hydrolysis: Carboxylic acid derivatives.
Condensation: Various substituted pyrazoles.
Scientific Research Applications
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound can be used in the study of these activities.
Medicine: The compound’s derivatives may be explored for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate and its derivatives often involves interaction with biological targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methyl-3-(3-nitro-1H-pyrazol-1-yl)propanoate: Lacks the additional methyl group on the pyrazole ring.
Ethyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoate: Lacks the nitro group.
Uniqueness
Methyl 2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoate is unique due to the presence of both a nitro group and a methyl ester, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate for the synthesis of various derivatives with diverse applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
methyl 2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-6(9(13)16-3)5-11-7(2)4-8(10-11)12(14)15/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFHYQHOYIOPHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.